Anonaína

Descripción general

Descripción

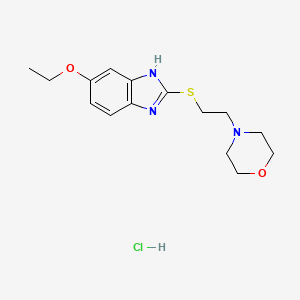

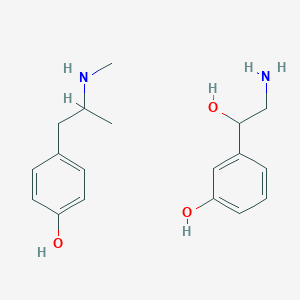

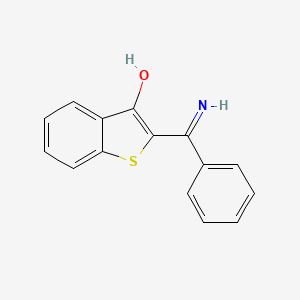

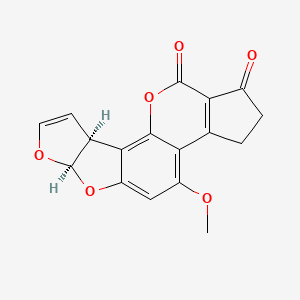

Anonaine es un alcaloide bencilisoquinolínico bioactivo que se encuentra en diversas familias de plantas, incluidas Magnoliaceae y Annonaceae. Este compuesto ha ganado una atención significativa debido a sus diversas actividades farmacológicas, que incluyen efectos antitumorales, vasorelajaantes, antioxidantes, antiparasitarios y antimicrobianos .

Aplicaciones Científicas De Investigación

Química:

- Utilizado como precursor para sintetizar otros compuestos bioactivos.

- Estudiado por sus propiedades químicas y reactividad únicas.

Biología:

- Investigado por sus efectos sobre los procesos y vías celulares.

- Utilizado en estudios relacionados con la inhibición enzimática e interacciones proteicas.

Medicina:

- Exhibe actividad antitumoral al inhibir el crecimiento de células de cáncer cervical humano y carcinoma de pulmón .

- Muestra potencial como antidepresivo debido a sus propiedades inhibitorias de la recaptación de dopamina .

- Demuestra actividades vasorelajaantes, antibacterianas, antifúngicas y antioxidantes .

Industria:

- Posible uso en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.

- Estudiado por sus propiedades antimicrobianas, que podrían aplicarse en la conservación y seguridad de los alimentos .

Mecanismo De Acción

Anonaine ejerce sus efectos a través de múltiples mecanismos:

Actividad antidepresiva: Inhibe la recaptación de dopamina y actúa como agonista 5-HT1A, lo que lleva a posibles efectos antidepresivos.

Actividad vasorelajaante: Relaja los vasos sanguíneos al modular los canales de iones de calcio y las vías de óxido nítrico.

Análisis Bioquímico

Biochemical Properties

Anonaine interacts with several biomolecules, contributing to its diverse pharmacological activities. It is known to inhibit growth in human cervical cancer and human lung carcinoma H1299 cells in vitro . The mechanism by which Anonaine induces apoptosis in these cells involves the generation of nitric oxide and reactive oxygen species, reduction in intracellular glutathione concentration, and activation of caspases and apoptosis-related proteins .

Cellular Effects

Anonaine exerts significant effects on various types of cells and cellular processes. It has been shown to decrease dopamine content in PC12 cells, a rat adrenal pheochromocytoma cell line . This suggests that Anonaine may influence cell function by modulating neurotransmitter levels. Anonaine does not enhance L-DOPA-induced cell death, indicating its potential safety in therapeutic applications .

Molecular Mechanism

Anonaine exerts its effects at the molecular level through several mechanisms. It is known to generate nitric oxide and reactive oxygen species, reduce intracellular glutathione concentration, activate caspases and apoptosis-related proteins, and cause DNA damage . These actions contribute to its ability to induce apoptosis in cancer cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Anonaine se puede sintetizar a través de varios métodos, incluida la extracción de fuentes naturales. El compuesto se obtiene típicamente por tostado en seco de la corteza de Annona reticulata y extracción con metanol. Luego, se elimina el metanol y el jarabe resultante se trata con ácido clorhídrico. Las sales insolubles se filtran y el filtrado se vuelve básico con hidróxido de amonio y se extrae con éter dietílico. La capa orgánica se conserva y el contenido fenólico se elimina agitando con hidróxido de sodio al 5%. La sal de clorhidrato se obtiene mezclando con ácido clorhídrico y se recristaliza a partir de éter dietílico .

Métodos de producción industrial: La producción industrial de anonaine implica la extracción a gran escala de fuentes vegetales, seguida de procesos de purificación similares a los métodos de laboratorio. El contenido de anonaine en Annona reticulata es de aproximadamente 0.12% en base al peso de la corteza seca inicial .

Análisis De Reacciones Químicas

Tipos de reacciones: Anonaine experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: Anonaine se puede oxidar usando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

Reducción: La reducción de anonaine se puede lograr utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución que involucran anonaine a menudo utilizan agentes halogenantes como bromo o cloro en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir varios compuestos de isoquinolina reducidos .

Comparación Con Compuestos Similares

Anonaine se compara con otros compuestos similares, como:

Isolaureline: Otro alcaloide aporfínico con actividades farmacológicas similares, que incluyen efectos anticancerígenos y antimicrobianos.

Coclaurine: Un alcaloide benciltetrahidroisoquinolínico con propiedades antimicrobianas.

Singularidad de Anonaine: Su capacidad para inducir la apoptosis en las células cancerosas a través de múltiples vías y sus propiedades inhibitorias de la recaptación de dopamina lo convierten en un compuesto único con un potencial terapéutico significativo .

Propiedades

IUPAC Name |

(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUKBKUWSHDFM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171865 | |

| Record name | Anonaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862-41-5 | |

| Record name | Anonaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1862-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anonaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001862415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anonaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (-)-Anonaine has been shown to induce DNA damage in human lung carcinoma H1299 cells, inhibiting their growth and migration. [] This suggests that (-)-Anonaine's anticancer effect might be related to its ability to disrupt DNA integrity and cellular processes essential for cancer cell survival and proliferation.

A: (-)-Anonaine inhibits dopamine biosynthesis in PC12 cells primarily by reducing tyrosine hydroxylase (TH) activity. [] It also decreases intracellular cyclic AMP levels, but not intracellular Ca2+ concentrations.

A: While (-)-Anonaine reduces L-DOPA-induced increases in dopamine content, it does not enhance L-DOPA-induced cell death in PC12 cells. []

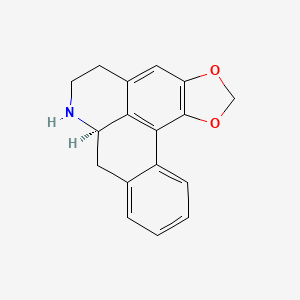

A: (-)-Anonaine has the molecular formula C17H15NO2 and a molecular weight of 265.3 g/mol. [, ]

A: The structure of (-)-Anonaine has been elucidated using various spectroscopic methods including UV, IR, MS, 1D-NMR (1H, 13C, DEPT), and 2D-NMR (COSY, HMQC, HMBC). [, ]

ANone: Limited information is available regarding the material compatibility and stability of (-)-Anonaine under various conditions. Further research is needed to explore these aspects.

ANone: The provided research papers do not discuss any catalytic properties or applications of (-)-Anonaine. It is primarily investigated for its biological activities.

A: Yes, in silico studies using molecular docking have been performed to investigate the interaction of (-)-Anonaine with dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. [] The results suggest a potential for anti-tuberculosis activity. Other studies have also investigated the potential phytoestrogenic activity of (-)-Anonaine through molecular docking, pharmacokinetic analysis, and druglikeness assessments. []

ANone: The research provided does not delve into the stability and formulation of (-)-Anonaine. Further research is needed to determine its stability under various conditions and develop suitable formulation strategies.

A: Various in vitro models have been employed to investigate the effects of (-)-Anonaine. This includes human lung cancer H1299 cells to assess its anticancer activity, [] PC12 cells to study its impact on dopamine biosynthesis, [] and rat striatal synaptosomes to evaluate its dopamine uptake inhibition properties. [] Other studies used (-)-Anonaine to investigate its antifungal activity against various fungal species, including Candida albicans and Cryptococcus neoformans. []

A: Yes, a study utilizing a neuropathic pain model in rats demonstrated the antiepileptic and neuroprotective potential of (-)-Anonaine. This research showed its interaction with GABA receptors and its potential to reverse the decrease in GABA receptor binding in the cortex region of epileptic rats. []

ANone: Currently, there is no information available regarding resistance or cross-resistance mechanisms associated with (-)-Anonaine.

ANone: While the provided research focuses primarily on the biological activity of (-)-Anonaine, it's crucial to acknowledge that comprehensive toxicity studies are essential to establish its safety profile.

ANone: The research papers primarily focus on the isolation, identification, and preliminary biological evaluation of (-)-Anonaine. Therefore, they do not provide detailed information regarding points 13-26. Further research is necessary to address these aspects.

A: The initial isolation and structural characterization of (-)-Anonaine date back to the early 20th century. A significant milestone was the elucidation of its biosynthesis from coclaurine-type precursors through phenol oxidation. [] Research on (-)-Anonaine continues to evolve, with recent studies focusing on its potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.

A: The study of (-)-Anonaine requires expertise from various disciplines, including natural product chemistry, pharmacology, molecular biology, and computational chemistry. This collaborative approach is crucial for understanding its complex interactions with biological systems and exploring its therapeutic potential. For example, the use of both traditional extraction methods and modern techniques like UAE highlights the synergy between different scientific approaches in maximizing compound extraction from natural sources. [] Similarly, combining molecular docking studies with in vitro and in vivo models allows for a comprehensive understanding of the compound's activity. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

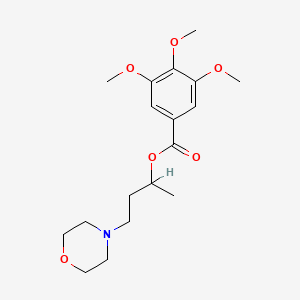

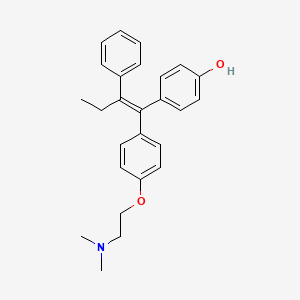

![4-[Bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B1665043.png)

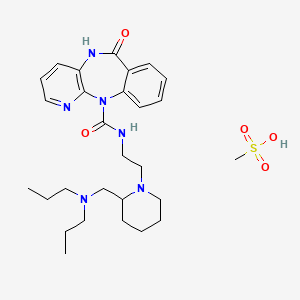

![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B1665052.png)